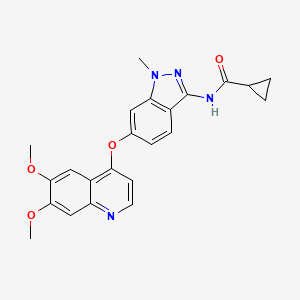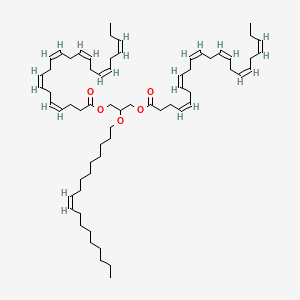
1,3-Didocosahexaenoyl-2-oleoyl Glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Didocosahexaenoyl-2-oleoyl Glycerol is a triacylglycerol compound that incorporates docosahexaenoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . It has a molecular formula of C65H102O5 and a molecular weight of 963.50 . This compound is primarily used in biochemical and proteomics research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol typically involves the esterification of glycerol with docosahexaenoic acid and oleic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Didocosahexaenoyl-2-oleoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups with alcohols or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the compound.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the transesterification reaction.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Docosahexaenoic acid, oleic acid, and glycerol.
Transesterification: Various esters and glycerol.
Aplicaciones Científicas De Investigación
1,3-Didocosahexaenoyl-2-oleoyl Glycerol has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular signaling and membrane fluidity.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and improving cardiovascular health.
Industry: Utilized in the formulation of nutritional supplements and functional foods.
Mecanismo De Acción
The mechanism of action of 1,3-Didocosahexaenoyl-2-oleoyl Glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosahexaenoic acid moieties are known to interact with various molecular targets, including G-protein coupled receptors and ion channels, modulating their activity and contributing to anti-inflammatory and cardioprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Didocosanoyl-2-oleoyl Glycerol: Incorporates docosanoic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.
1,2-Didocosahexaenoyl-sn-glycero-3-phosphocholine: A phospholipid with docosahexaenoic acid at the sn-1 and sn-2 positions.
Uniqueness
1,3-Didocosahexaenoyl-2-oleoyl Glycerol is unique due to its specific combination of docosahexaenoic acid and oleic acid, which imparts distinct biochemical properties. Its ability to modulate membrane fluidity and signaling pathways makes it particularly valuable in research focused on cellular functions and therapeutic applications .
Propiedades
Fórmula molecular |
C65H102O5 |
|---|---|
Peso molecular |
963.5 g/mol |
Nombre IUPAC |
[3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-[(Z)-octadec-9-enoxy]propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C65H102O5/c1-4-7-10-13-16-19-22-25-28-31-33-35-37-40-43-46-49-52-55-58-64(66)69-61-63(68-60-57-54-51-48-45-42-39-30-27-24-21-18-15-12-9-6-3)62-70-65(67)59-56-53-50-47-44-41-38-36-34-32-29-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-30,33-36,40-41,43-44,49-50,52-53,63H,4-6,9,12-15,18,21-24,31-32,37-39,42,45-48,51,54-62H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,28-25-,29-26-,30-27-,35-33-,36-34-,43-40-,44-41-,52-49-,53-50- |
Clave InChI |
PFNUZQCUEWZJAW-ZAIXUJORSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
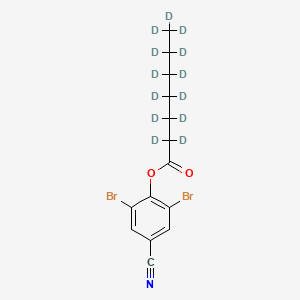
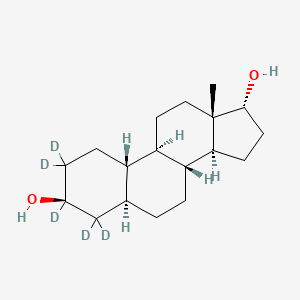
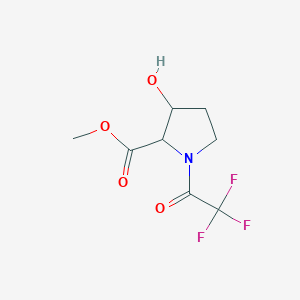
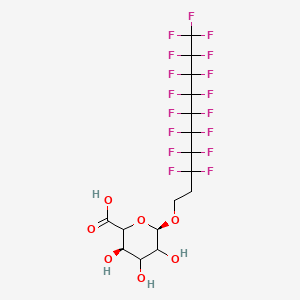
![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)

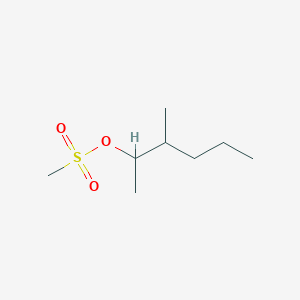
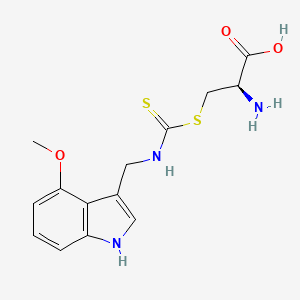
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
